3-Bromo-4-(dimethylamino)benzyl bromide
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Overview
Description
3-Bromo-4-(dimethylamino)benzyl bromide is an organic compound with the molecular formula C9H11Br2N. It consists of a benzene ring substituted with a bromine atom and a dimethylamino group at the 4-position, and a bromomethyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-(dimethylamino)benzyl bromide involves the bromination of 4-(dimethylamino)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(dimethylamino)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Diethylzinc and Palladium Catalysts: Used for reduction reactions.
Major Products Formed
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Hydrocarbons: Formed through reduction reactions.
Scientific Research Applications
3-Bromo-4-(dimethylamino)benzyl bromide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)benzyl bromide involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new chemical bonds. The dimethylamino group can also participate in various interactions, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl bromide: Similar structure but lacks the dimethylamino group.
4-Bromobenzyl bromide: Similar structure but with the bromine atom at the 4-position instead of the 3-position
Uniqueness
3-Bromo-4-(dimethylamino)benzyl bromide is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C9H11Br2N |
---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3 |
InChI Key |
NICPNKUVLKJLQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CBr)Br |
Origin of Product |
United States |
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